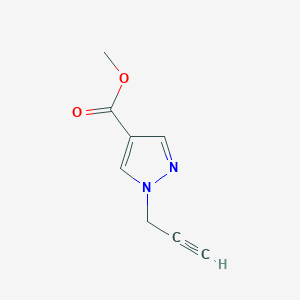

methyl1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC18115607

Molecular Formula: C8H8N2O2

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8N2O2 |

|---|---|

| Molecular Weight | 164.16 g/mol |

| IUPAC Name | methyl 1-prop-2-ynylpyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C8H8N2O2/c1-3-4-10-6-7(5-9-10)8(11)12-2/h1,5-6H,4H2,2H3 |

| Standard InChI Key | PMHJYOSVWCPQQJ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CN(N=C1)CC#C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms. The propargyl group (–CH₂C≡CH) at N1 introduces sp-hybridized carbon atoms, while the methyl ester (–COOCH₃) at C4 contributes polar functionality. The IUPAC name, methyl 1-prop-2-ynylpyrazole-4-carboxylate, reflects these substituents .

Key structural parameters include:

-

Bond lengths: The C=O bond in the ester group measures approximately 1.21 Å, typical for carbonyl groups, while the C≡C bond in the propargyl moiety is ~1.20 Å .

-

Dihedral angles: The propargyl group forms a dihedral angle of ~49° with the pyrazole plane, allowing rotational flexibility .

Table 1: Comparative Structural Data for Pyrazole Derivatives

Synthesis and Optimization

Challenges and Solutions

-

Regioselectivity: Competing alkylation at C3/C5 positions is mitigated by steric hindrance from the ester group, favoring N1 substitution.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.

Reactivity and Functionalization

Click Chemistry Applications

The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This reactivity is exploited to create hybrid molecules for drug discovery .

Ester Hydrolysis and Derivatives

The methyl ester undergoes hydrolysis to the carboxylic acid under basic conditions (e.g., NaOH/EtOH), serving as a precursor for amides and hydrazides. For example:

Applications in Medicinal Chemistry

Biological Activity

Pyrazole derivatives exhibit diverse pharmacological properties, including:

-

Anticancer activity: Analogues with electron-withdrawing groups (e.g., CF₃) show inhibition of cyclooxygenase-2 (COX-2) .

-

Antimicrobial effects: The propargyl group enhances lipid solubility, improving membrane penetration .

Table 2: Bioactivity of Selected Pyrazole Derivatives

| Compound | Target Activity | IC₅₀ (μM) | Source |

|---|---|---|---|

| Celecoxib (COX-2 inhibitor) | Anti-inflammatory | 0.04 | |

| Methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate | Antibacterial | 12.5 |

Drug Design Considerations

The compound’s modular structure allows “plug-and-play” modifications:

-

Propargyl group: Enhances pharmacokinetic properties via metabolic stability.

-

Ester group: Serves as a prodrug moiety, hydrolyzed in vivo to active acids .

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity

-

Propargyl vs. Methyl (N1): The propargyl group increases π-orbital overlap, accelerating cycloaddition reactions compared to methyl .

-

COOCH₃ (C4) vs. CF₃ (C5): Electron-withdrawing CF₃ groups (as in ) lower LUMO energy, favoring nucleophilic attacks .

Crystallographic Insights

X-ray diffraction of related compounds reveals:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume